

Ormeloxifene: A Deep Dive into its Discovery and Synthesis

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Compound of Interest

Compound Name: Ormeloxifene

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Ormeloxifene, also known as Centchroman, is a non-steroidal Selective Estrogen Receptor Modulator (SERM) with a unique profile of tissue-specific estrogenic and anti-estrogenic activities.[1][2] Initially developed as a once-weekly oral contraceptive, its therapeutic applications have expanded to include the management of dysfunctional uterine bleeding (DUB).[3][4] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to **Ormeloxifene**.

Discovery and History

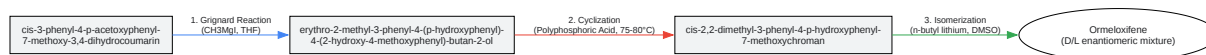
Ormeloxifene was discovered at the Central Drug Research Institute (CDRI) in Lucknow, India.[2][3] The development of this novel non-steroidal contraceptive began in the late 1960s.[5] After extensive preclinical and clinical studies, it was approved for marketing in India in 1991 and was introduced to the market in 1992 under the trade names Saheli and Choice-7.[2][6][7] In 2016, the Indian government began providing it free-of-cost under the name "Chhaya" as part of the National Family Planning Programme.[2][7]

Chemical Synthesis Pathway

The chemical synthesis of **Ormeloxifene** has been described through multiple routes. A primary and commonly cited pathway involves a multi-step process beginning with a Grignard reaction.[8] An improved five-step high-yielding process has also been developed.[6][9]

A key synthesis process involves the following general steps:

- Grignard Reaction: A cis-3-phenyl-4-p-acetoxyphenyl-7-methoxy-3,4-dihydrocoumarin undergoes a Grignard reaction with methylmagnesium iodide in tetrahydrofuran (THF). This yields an intermediate, erythro-2-methyl-3-phenyl-4-(p-hydroxyphenyl)-4-(2-hydroxy-4-methoxyphenyl)-butan-2-ol.[8]
- Cyclization: The resulting compound is then cyclized using polyphosphoric acid (PPA) at a controlled temperature (75–80°C) to produce cis-2,2-dimethyl-3-phenyl-4-p-hydroxyphenyl-7-methoxychroman.[8]
- Alkylation: The cis-chroman derivative is then alkylated.
- Isomerization: Finally, isomerization of this compound yields the equimolar mixture of the D and L enantiomers of **Ormeloxifene**. [8]



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Figure 1: Simplified **Ormeloxifene** Synthesis Pathway.

Mechanism of Action and Signaling

Ormeloxifene's biological activity stems from its function as a SERM.[2][3] It exhibits tissue-dependent estrogenic and anti-estrogenic effects.[10][11]

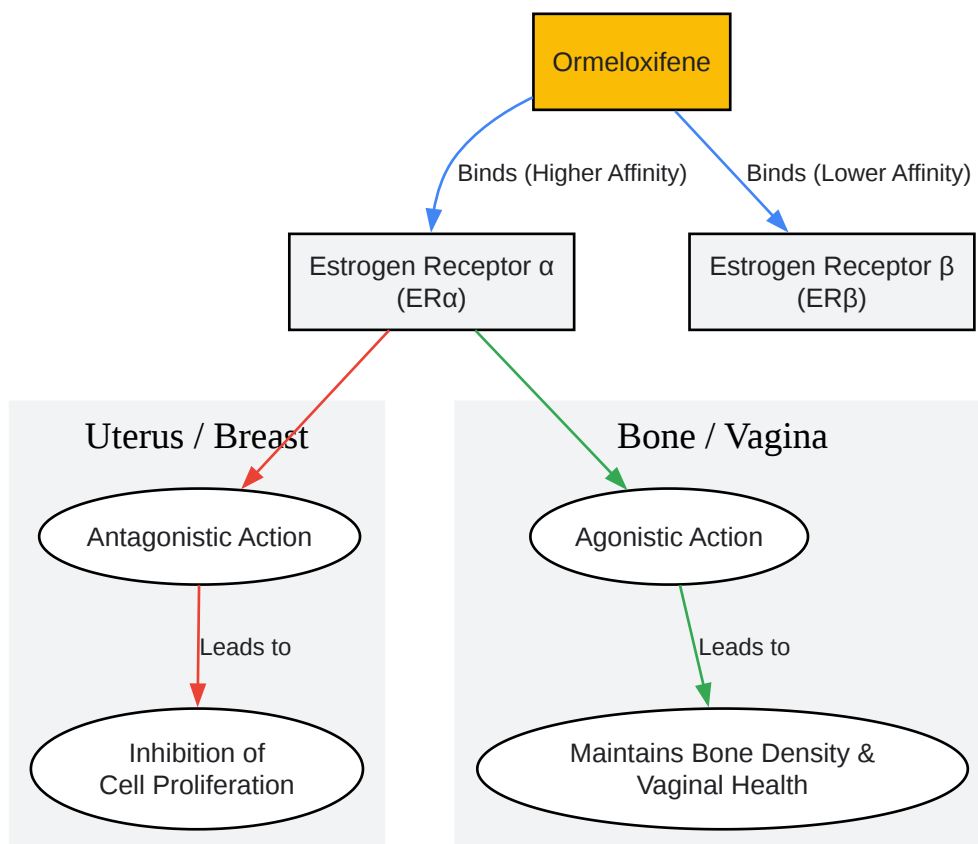
- Anti-estrogenic Effects (Uterus and Breast): In the uterus, **Ormeloxifene** acts as an estrogen antagonist.[11] It binds to estrogen receptors (ERs) in the endometrium, inhibiting the proliferation of endometrial cells.[1] This prevents the uterine lining from thickening, creating an environment unsuitable for the implantation of a fertilized egg.[1][10] This anti-proliferative effect is also the basis for its use in treating DUB and its investigation as an anti-cancer agent, particularly in breast cancer.[8][11]

- Estrogenic Effects (Bone and Vagina): In contrast, **Ormeloxifene** shows estrogenic effects on bone and the vaginal epithelium, which helps in maintaining bone density and the health of vaginal tissues.[1][11]

Its contraceptive action is multifactorial:

- Endometrial Asynchrony: It creates a mismatch between the timing of ovulation and the development of the uterine lining.[2]
- Accelerated Tubal Transport: It speeds up the transport of the fertilized egg through the fallopian tubes.[2]
- Cervical Mucus Alteration: It changes the viscosity of cervical mucus, making it less permeable to sperm.[1]

Ormeloxifene interacts with both estrogen receptor subtypes, showing a higher affinity for ER α compared to ER β . [8][12] This interaction modulates the expression of estrogen-responsive genes. For instance, in cancer cells, it can block the cell cycle in the G0–G1 phase.[8]



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Figure 2: Tissue-Specific Mechanism of **Ormeloxifene**.

Quantitative Data

Table 1: Pharmacokinetic Properties of Ormeloxifene

Parameter	Value	Notes
Peak Serum Concentration (Cmax)	30.45 to 129 ng/ml	Observed 3 to 8 hours post-ingestion, dose-dependent.[13]
Area Under the Curve (AUC0–∞)	5199 ± 1388 ng h/ml	For a 60 mg oral dose.[13]
Terminal Half-life (t1/2)	~170 hours (7 days)	Allows for a once-weekly dosing regimen.[11][14]
Absorption	Well absorbed from the GI tract	Peak levels achieved in approximately 4 hours.[11][14]
Plasma Protein Binding	Low affinity	Does not significantly interact with proteins binding steroids like testosterone or estradiol. [8][11]

Table 2: Receptor Binding Affinity

Receptor	Relative Binding Affinity (%)	Inhibition Constant (Ki)
Estrogen Receptor α (ERα)	8.8%	250 nM
Estrogen Receptor β (ERβ)	3.0%	750 nM
Data from competitive binding experiments using human recombinant ERα and ERβ. [12]		

Table 3: Clinical Efficacy in Dysfunctional Uterine Bleeding (DUB)

Parameter	Pre-Treatment (Mean ± SD)	Post-Treatment (Mean ± SD)	p-value
Duration of Bleeding (days)	16.88 ± 6.46	7.76 ± 1.55	< 0.001
Hemoglobin (g/dL)	Baseline	Significant Increase	< 0.001
Endometrial Thickness	Baseline	Significant Decrease	< 0.001

Data from a randomized clinical trial comparing Ormeloxifene to medroxyprogesterone acetate over a 3-month treatment period.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Experimental Protocols

Synthesis of 1-[2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenoxy]-ethyl]-pyrrolidine (Ormeloxifene)

An improved process involves the condensation of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one with 3-methoxy phenol in the presence of polyphosphoric acid (PPA).[\[6\]](#) The resulting intermediate, 4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol, is then reacted with 2-Pyrrolidin-1-yl-ethanol. The final product is often converted to its hydrochloride salt for stability and purification.[\[9\]](#)

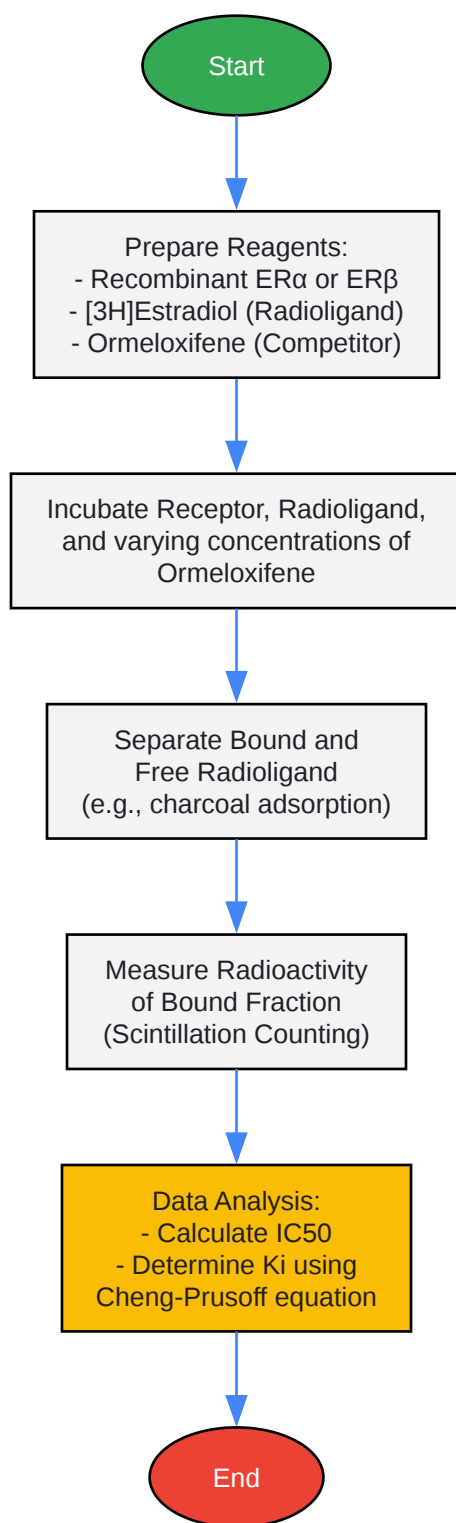
- Protocol for Condensation: A solution of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one (e.g., 70 g, 0.26 mol) and Phenol (e.g., 35 g, 0.37 mol) in a benzene:hexane mixture is added to a stirred solution of AlCl₃ (e.g., 40 g, 0.3 mol) and phenol (e.g., 25 g, 0.27 mol) at

0-5°C over 2 hours. The reaction is stirred for an additional 10 hours. The reaction is quenched with ice water and concentrated HCl, followed by extraction with ethyl acetate.[6]

- Final Step and Purification: The crude product is diluted in a solvent like diisopropyl ether and cooled. HCl gas is passed through the solution to form the hydrochloride salt. The resulting solid is filtered and purified by recrystallization from a solvent such as ethyl acetate. [9]

Estrogen Receptor Binding Assay

- Objective: To determine the binding affinity of **Ormeloxifene** for ER α and ER β .
- Methodology: Competitive binding experiments are performed using human recombinant ER α and ER β . A constant concentration of radiolabeled estradiol ([3H]E2) is incubated with the receptor in the presence of increasing concentrations of the competitor ligand (**Ormeloxifene**). After incubation to equilibrium, bound and free radioligand are separated. The radioactivity of the bound fraction is measured by scintillation counting. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[12]



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